molecular formula C14H18N2OS B3060525 N-(cyclohexylcarbamothioyl)benzamide CAS No. 4921-92-0

N-(cyclohexylcarbamothioyl)benzamide

Cat. No. B3060525
Key on ui cas rn: 4921-92-0
M. Wt: 262.37 g/mol
InChI Key: PSZJBKYIONLMPZ-UHFFFAOYSA-N
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Patent
US09353089B2

Procedure details

Benzoyl isothiocyanate (19.4 g, 118.9 mmol) was dissolved in dichloromethane and cooled to 0° C. Cyclohexylamine (13 g, 131.1 mmol) was added dropwise. Then the reaction was stirred at room temperature for 2 h. The mixture was washed with water, dried over sodium sulfate. Concentration under vaccum gave the title compound as a pale white solid in quantitative yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCl>[CH:12]1([NH:18][C:10]([NH:9][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[S:11])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under vaccum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)NC(=S)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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